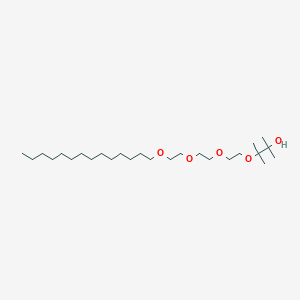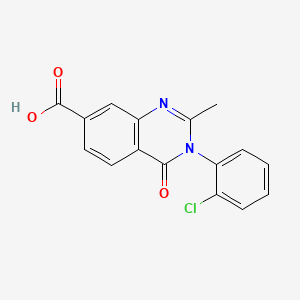
7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(2-chlorophenyl)-2-methyl-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of fused benzene and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactions are typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
類似化合物との比較
Similar Compounds
- 3-(3-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- 3-(2-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- 3-(2-Bromophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Uniqueness
3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s reactivity and biological activity. Additionally, the combination of the quinazoline core with the 2-chlorophenyl group and the carboxylic acid group makes this compound a versatile scaffold for the development of new derivatives with potential therapeutic applications.
特性
CAS番号 |
74101-54-5 |
|---|---|
分子式 |
C16H11ClN2O3 |
分子量 |
314.72 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-2-methyl-4-oxoquinazoline-7-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O3/c1-9-18-13-8-10(16(21)22)6-7-11(13)15(20)19(9)14-5-3-2-4-12(14)17/h2-8H,1H3,(H,21,22) |
InChIキー |
ZALAGHDPKVWXRE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


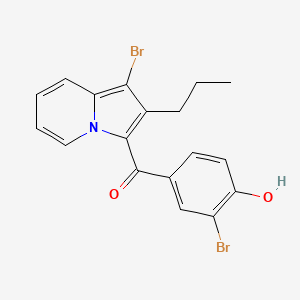
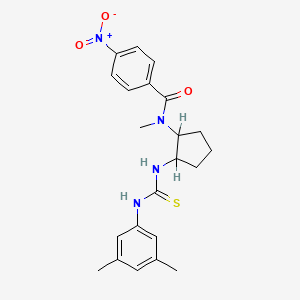

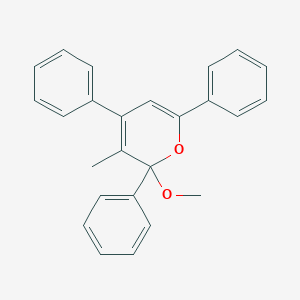

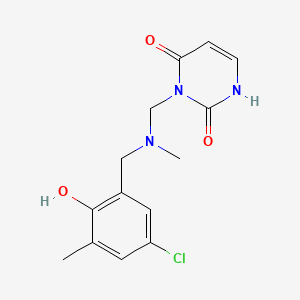
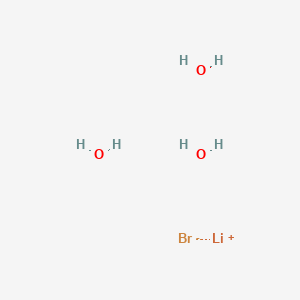

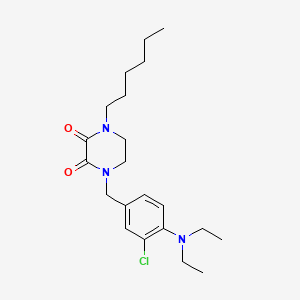
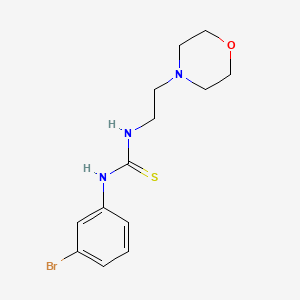
![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)

